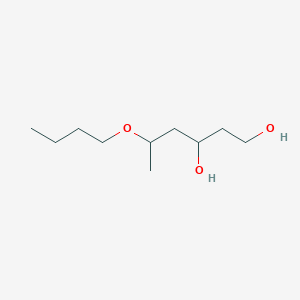
3-Allyl-2-methyl-1,3-diphenylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-2-methyl-1,3-diphenylcyclopropene is an organic compound that belongs to the class of cyclopropenes, which are three-membered carbocycles. This compound is characterized by the presence of an allyl group, a methyl group, and two phenyl groups attached to the cyclopropene ring. Cyclopropenes are known for their high ring strain and unique reactivity, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methyl-1,3-diphenylcyclopropene can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-diphenylcyclopropene with an allyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl halide displaces a leaving group on the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-2-methyl-1,3-diphenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The compound can be reduced to form a saturated cyclopropane derivative.
Substitution: The allyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Allylic substitution can be achieved using reagents like allyl bromide and a strong base.
Major Products
Oxidation: Formation of epoxides or allylic alcohols.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenes with various functional groups.
Aplicaciones Científicas De Investigación
3-Allyl-2-methyl-1,3-diphenylcyclopropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl-2-methyl-1,3-diphenylcyclopropene involves its reactivity due to the high ring strain of the cyclopropene ring. The compound can undergo ring-opening reactions, rearrangements, and interactions with various molecular targets. The allyl group provides additional reactivity, allowing for diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-3-methyl-1,2-diphenylcyclopropene: Similar structure but with different substitution pattern.
2-Methyl-1,3-diphenylcyclopropene: Lacks the allyl group, resulting in different reactivity.
1,3-Diphenylcyclopropene: Simplest form without methyl or allyl groups.
Uniqueness
3-Allyl-2-methyl-1,3-diphenylcyclopropene is unique due to the presence of both an allyl and a methyl group on the cyclopropene ring
Propiedades
Número CAS |
62907-51-1 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(2-methyl-3-phenyl-1-prop-2-enylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-3-14-19(17-12-8-5-9-13-17)15(2)18(19)16-10-6-4-7-11-16/h3-13H,1,14H2,2H3 |
Clave InChI |
AHKMOTLYICVWKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(CC=C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)

![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)

